molecular formula C14H10N2O2 B1348215 2-phenyl-3H-benzimidazole-5-carboxylic acid CAS No. 66630-70-4

2-phenyl-3H-benzimidazole-5-carboxylic acid

Cat. No.: B1348215
CAS No.: 66630-70-4
M. Wt: 238.24 g/mol
InChI Key: SDDSSZSKEQLSGW-UHFFFAOYSA-N
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Description

2-Phenyl-3H-benzimidazole-5-carboxylic acid is a heterocyclic aromatic compound that features a benzimidazole core fused with a phenyl group and a carboxylic acid functional group. This compound is part of the benzimidazole family, known for its diverse biological and pharmacological activities. Benzimidazoles are structurally similar to purines, which allows them to interact with various biological targets, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-3H-benzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the thermal condensation of o-phenylenediamine with carboxylic acids under reflux conditions . Another approach involves using nitriles, imidates, or orthoesters as starting materials .

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs high-yielding, one-pot synthesis methods. For instance, an efficient one-pot conversion of carboxylic acids into benzimidazoles can be achieved using HBTU-promoted methodologies . This method provides a straightforward and scalable route for producing benzimidazole derivatives.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-3H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted benzimidazoles, amine derivatives, and quinone derivatives .

Scientific Research Applications

2-Phenyl-3H-benzimidazole-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-3H-benzimidazole-5-carboxylic acid involves multiple pathways:

Comparison with Similar Compounds

Uniqueness: 2-phenyl-3H-benzimidazole-5-carboxylic acid is unique due to its carboxylic acid functional group, which enhances its solubility and reactivity. This functional group also allows for further derivatization, making it a versatile scaffold for drug development .

Properties

IUPAC Name

2-phenyl-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14(18)10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDSSZSKEQLSGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347015
Record name 2-Phenyl-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66630-70-4
Record name 2-Phenyl-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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